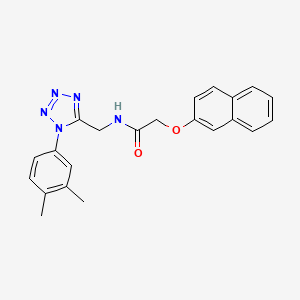
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide is a useful research compound. Its molecular formula is C22H21N5O2 and its molecular weight is 387.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that has gained attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound's molecular formula is C17H18N4O, with a molecular weight of approximately 298.35 g/mol. The structure features a tetrazole ring, which is known for its diverse biological activities, and a naphthalene moiety that may contribute to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Tetrazole Ring : The starting material, 3,4-dimethylphenylhydrazine, reacts with sodium azide under acidic conditions to form the tetrazole derivative.
- Coupling Reaction : The resulting tetrazole is then coupled with 2-naphthyloxyacetyl chloride to yield the final product.
Antimicrobial Activity
Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, studies have shown that similar tetrazole derivatives demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | TBD | Antibacterial |
| Control (Penicillin) | 31 | Standard |
Anti-inflammatory Properties
Tetrazole derivatives are also being explored for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions like arthritis .
Anticancer Potential
The compound has been evaluated for anticancer activity against various cancer cell lines. Preliminary results indicate that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways .
The proposed mechanism of action involves the interaction of the tetrazole moiety with specific enzymes or receptors within cells. The compound may act as an inhibitor or modulator, affecting cellular processes such as proliferation and apoptosis. Additionally, the naphthalene component may enhance lipophilicity, improving membrane permeability and bioavailability .
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds:
- Antimicrobial Efficacy : A series of tetrazole compounds were synthesized and screened for antimicrobial activity using the disc diffusion method. Results demonstrated significant zones of inhibition against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assays : In vitro studies on various cancer cell lines showed that certain tetrazole derivatives exhibited dose-dependent cytotoxic effects, suggesting potential as chemotherapeutic agents .
- Inflammation Models : Animal models treated with tetrazole compounds showed reduced markers of inflammation compared to controls, indicating their potential utility in treating inflammatory diseases .
属性
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-15-7-9-19(11-16(15)2)27-21(24-25-26-27)13-23-22(28)14-29-20-10-8-17-5-3-4-6-18(17)12-20/h3-12H,13-14H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRIAXNSTVKECN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC4=CC=CC=C4C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














